Tris(dimethylamino)gallium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

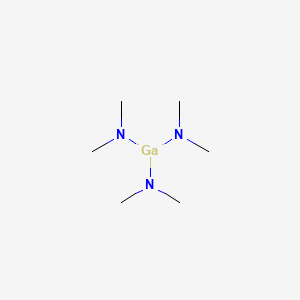

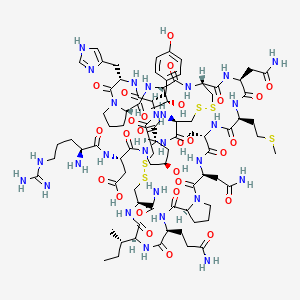

Tris(dimethylamino)gallium, also known as tris(dimethylamido)gallium, is an organometallic compound with the chemical formula C12H36Ga2N6. It is a white or colorless solid that is highly reactive and sensitive to moisture. This compound is primarily used as a precursor in the synthesis of other gallium-containing compounds and has significant applications in the field of materials science, particularly in the production of gallium nitride films .

Méthodes De Préparation

Tris(dimethylamino)gallium can be synthesized through several methods. One common synthetic route involves the reaction of lithium dimethylamide with gallium trichloride. The reaction typically proceeds as follows:

3 LiNMe2+GaCl3→Ga(NMe2)3+3 LiCl

This reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The product is then purified through sublimation or distillation to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Tris(dimethylamino)gallium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gallium oxide (Ga2O3) when exposed to air or oxygen.

Hydrolysis: In the presence of water, it hydrolyzes to form gallium hydroxide and dimethylamine.

Substitution: It can undergo substitution reactions with other ligands, such as alcohols or amines, to form different gallium complexes.

Common reagents used in these reactions include oxygen, water, and various organic ligands. The major products formed from these reactions are gallium oxide, gallium hydroxide, and various substituted gallium complexes .

Applications De Recherche Scientifique

Tris(dimethylamino)gallium has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of gallium nitride (GaN) films, which are essential in the production of high-power and high-frequency electronic devices.

Materials Science: It is utilized in the atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes to create thin films of gallium-containing materials.

Biology and Medicine: Gallium compounds, including this compound, have shown potential as antimicrobial agents due to their ability to disrupt iron-dependent biological processes in pathogens.

Industry: It is used in the production of semiconductors and optoelectronic devices, such as light-emitting diodes (LEDs) and laser diodes

Mécanisme D'action

The mechanism of action of tris(dimethylamino)gallium primarily involves its ability to act as a gallium source in various chemical processes. In the context of antimicrobial activity, gallium compounds mimic iron and disrupt iron-dependent biological processes in pathogens, thereby inhibiting their growth. This is achieved by replacing iron in redox enzymes, which are crucial for the survival and virulence of many bacterial pathogens .

Comparaison Avec Des Composés Similaires

Tris(dimethylamino)gallium can be compared with other similar compounds, such as tris(dimethylamino)aluminum and tris(dimethylamino)indium. These compounds share similar structures and reactivity patterns but differ in their metal centers. The uniqueness of this compound lies in its specific applications in the synthesis of gallium nitride films and its potential antimicrobial properties .

Similar Compounds

- Tris(dimethylamino)aluminum

- Tris(dimethylamino)indium

- Tris(dimethylamino)zirconium

Propriétés

Formule moléculaire |

C6H18GaN3 |

|---|---|

Poids moléculaire |

201.95 g/mol |

Nom IUPAC |

N-[bis(dimethylamino)gallanyl]-N-methylmethanamine |

InChI |

InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |

Clé InChI |

ZRXBTFLOBMVHAY-UHFFFAOYSA-N |

SMILES canonique |

CN(C)[Ga](N(C)C)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)

![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)

![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)